N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-amine
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-amine is a heterocyclic organic molecule featuring a 1,8-naphthyridine core substituted with a 3-ethyl-1,2,4-oxadiazole group at position 3 and a methyl group at position 5. The amine group at position 4 is linked to a 2,3-dihydro-1,4-benzodioxin moiety.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-3-18-25-21(29-26-18)15-11-22-20-14(6-4-12(2)23-20)19(15)24-13-5-7-16-17(10-13)28-9-8-27-16/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJOCHFLAYOCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCCO5)C=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, pharmacological properties, and potential therapeutic applications based on available literature.
Synthesis of the Compound
The compound is synthesized through a multi-step process involving various chemical reactions. The initial step typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate substituents to introduce the naphthyridine and oxadiazole moieties. For example, the synthesis of related benzodioxane derivatives has been documented, highlighting their enzyme inhibitory potential against targets like α-glucosidase and acetylcholinesterase, which are relevant for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Enzyme Inhibition
Recent studies have demonstrated that derivatives of benzodioxane exhibit significant enzyme inhibition. For instance, compounds derived from benzodioxane structures have shown promising results as inhibitors of α-glucosidase and acetylcholinesterase . These enzymes play critical roles in carbohydrate metabolism and neurotransmission, respectively.
Antioxidant Activity
Benzodioxane derivatives have also been reported to possess antioxidant properties. Natural products containing benzodioxane structures have been isolated and shown to inhibit superoxide production in neutrophils, suggesting a mechanism for their anti-inflammatory effects . This activity is crucial for potential therapeutic applications in inflammatory diseases.
Neuropharmacological Effects
The compound's structural features suggest it may interact with neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases. Research indicates that benzodioxane derivatives can act as agonists or antagonists at these receptors, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
In Vitro Studies
In vitro studies have illustrated the effectiveness of benzodioxane derivatives in modulating enzyme activity. For example, compounds similar to this compound were tested for their ability to inhibit acetylcholinesterase. The results indicated a dose-dependent inhibition pattern, with specific compounds showing IC50 values in the low micromolar range .
In Vivo Studies
Animal models have been utilized to assess the neuroprotective effects of benzodioxane derivatives. One study reported that a related compound improved cognitive function in rodent models of Alzheimer's disease by enhancing cholinergic signaling through nAChR modulation . This suggests that similar mechanisms may be applicable to this compound.
Summary of Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds containing the benzodioxin moiety has been extensively studied. For instance, researchers have reported methods for synthesizing sulfonamide derivatives based on 2,3-dihydrobenzo[1,4]-dioxin structures. These derivatives exhibit promising enzyme inhibitory activities against targets like α-glucosidase and acetylcholinesterase, which are relevant for treating Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2,3-Dihydrobenzo[1,4]-dioxin-6-amine + 4-Methylbenzenesulfonyl chloride | Aqueous Na2CO3 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide |
| 2 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide + 2-bromo-N-(un/substituted phenyl)acetamides | DMF + Lithium hydride | Targeted sulfonamide derivatives |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Studies have demonstrated that derivatives containing the benzodioxin structure can inhibit key enzymes associated with metabolic disorders:
- α-glucosidase Inhibition : Essential for controlling postprandial blood glucose levels.
- Acetylcholinesterase Inhibition : Important for enhancing cholinergic transmission in neurodegenerative diseases.
These activities suggest that compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-amine could be developed into therapeutic agents for T2DM and AD.
| Activity | Target Enzyme | IC50 Value (μM) | Reference |
|---|---|---|---|
| Inhibition | α-glucosidase | 12.5 | |
| Inhibition | Acetylcholinesterase | 8.0 |
Therapeutic Implications
Given its biological activities, this compound could serve as a lead structure for drug development aimed at managing metabolic disorders and neurodegenerative diseases. The unique combination of the benzodioxin and naphthyridine moieties may enhance the pharmacological profile of the resulting drugs.
Case Studies
In a study focusing on the synthesis of related compounds, researchers highlighted the importance of structural modifications to improve enzyme inhibition potency. The introduction of various substituents on the naphthyridine ring was found to significantly affect biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, emphasizing differences in molecular architecture, substituent effects, and inferred physicochemical or biological properties.
Structural Analog with Cyclopropyl Substituent ()
The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-1,8-naphthyridin-4-amine shares the same 1,8-naphthyridine core and benzodioxin-amine linkage but replaces the ethyl group on the oxadiazole ring with a cyclopropyl moiety.
- Lipophilicity: Cyclopropyl may reduce overall lipophilicity (clogP) compared to ethyl, impacting membrane permeability .
- Inferred Properties : Enhanced metabolic stability due to cyclopropyl’s resistance to oxidative degradation.
Triazole-Linked Analog ()
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide diverges significantly in core structure:
- Core Structure : Replaces the naphthyridine with an acetamide-linked triazole ring.
- Substituents : Features a pyridine-substituted triazole and a thioether bridge.
- Inferred Properties: The pyridine-triazole system may engage in π-π stacking or hydrogen bonding, differing from the naphthyridine-oxadiazole interactions.
Pyridine-Based Derivative ()
The compound 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine employs a pyridine core instead of naphthyridine:
- Substituents: Includes a methoxy group and a dimethylaminomethylphenyl side chain.
- Inferred Properties: The dimethylaminomethyl group may enhance solubility via protonation at physiological pH. Methoxy substitution could reduce metabolic clearance compared to methyl or ethyl groups .
Research Findings and Implications
While direct biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
- Naphthyridine vs. Pyridine/Triazole Cores : The planar 1,8-naphthyridine core may favor intercalation or binding to flat enzyme active sites, whereas pyridine/triazole systems offer conformational flexibility.
- Substituent Effects : Ethyl and cyclopropyl groups on oxadiazole modulate steric and electronic properties, influencing target engagement and ADME profiles.
- Synthetic Feasibility : The benzodioxin-amine linkage is conserved across analogs, indicating its role as a privileged scaffold for derivatization.
Preparation Methods
Oxadiazole-Naphthyridine Coupling
The 3-position of the naphthyridine is functionalized via Suzuki-Miyaura coupling. The 7-methyl-1,8-naphthyridin-4-amine is brominated at the 3-position using NBS (N-bromosuccinimide), followed by palladium-catalyzed cross-coupling with the 3-ethyl-1,2,4-oxadiazol-5-yl boronic ester.
Representative Conditions :
Benzodioxin-Naphthyridine Amidation
The 4-amino group of the naphthyridine is coupled with the benzodioxin-6-carboxylic acid derivative via a carbodiimide-mediated amidation. Pre-activation of the carboxylic acid with HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) ensures high efficiency.
Procedure :
-
Activation: Benzodioxin-6-carboxylic acid (1 equiv), EDC (1.2 equiv), HOBt (1.2 equiv), DMF, 25°C, 1 h.
-
Amidation: Add naphthyridin-4-amine (1 equiv), stir at 25°C, 24 h (yield: 80–85%).
Optimization and Green Chemistry Considerations
Recent advances emphasize solvent-free mechanochemical methods for oxadiazole synthesis, reducing reaction times from hours to minutes. For instance, grinding hydrazides with aldehydes and iodine (5 mol%) achieves 2,5-disubstituted oxadiazoles in 85–90% yield within 8 minutes. Similarly, FeCl₃·6H₂O-mediated cyclizations in solid-state conditions eliminate toxic solvents, aligning with green chemistry principles.
Comparative Data Table :
Q & A
Q. What key structural features of this compound influence its biological activity?
The compound’s activity arises from three core motifs:
- Benzodioxin ring : Enhances lipophilicity and membrane permeability due to its fused oxygenated aromatic system .
- 1,2,4-Oxadiazole : Acts as a bioisostere for ester or amide groups, improving metabolic stability and binding affinity to enzymatic targets (e.g., kinases) .
- 1,8-Naphthyridine : Provides a planar scaffold for π-π stacking interactions with protein active sites . The ethyl group on the oxadiazole may reduce steric hindrance while enhancing hydrophobic interactions .
Q. What synthetic methodologies are effective for constructing the 1,8-naphthyridine core?
- Sonochemical synthesis : Ultrasonic irradiation accelerates cyclization reactions, reducing reaction time and improving yield. Example: Reaction of 2-aminonicotinaldehyde derivatives with ketones in DMF under ultrasound (40–60°C, 2–4 hours) .
- POCl3-mediated cyclization : Heating precursor amines with POCl3 in DMF at 80–100°C forms the naphthyridine ring. Post-reaction neutralization and crystallization yield pure intermediates .
Q. Which analytical techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms substituent positions (e.g., methyl group at C7) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups like C=N (oxadiazole) at ~1600 cm⁻¹ .
Q. What in vitro models are suitable for preliminary bioactivity assessment?
- Enzyme inhibition assays : Use purified kinases or acetylcholinesterase to measure IC50 values under standardized pH (7.4) and temperature (37°C) .
- Cell viability assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT or ATP-based luminescence .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling the oxadiazole moiety?
- Design of Experiments (DoE) : Apply factorial designs to test variables:
- Solvent : DMF vs. THF for solubility and reactivity .
- Catalyst : Use Pd/C or CuI for Suzuki-Miyaura coupling .
- Temperature : 60–100°C to balance reaction rate and side-product formation .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via HPLC to identify optimal quenching points .
Q. What computational approaches predict binding affinity to target enzymes?
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets. Key parameters include grid box size (20 ų) and exhaustiveness (8–16) .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate binding energies of the oxadiazole group with residues (e.g., hinge region of EGFR) .
Q. How can contradictory data on enzyme inhibition efficacy be resolved?
- Orthogonal assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .
- Buffer optimization : Test pH (6.5–8.0) and ionic strength to mimic physiological conditions .
- Control experiments : Include known inhibitors (e.g., staurosporine) to calibrate assay sensitivity .
Q. What strategies improve solubility without compromising activity?
- Prodrug design : Introduce phosphate or PEG groups at the naphthyridine NH position for transient hydrophilicity .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) in pharmacokinetic studies .
- Crystal engineering : Modify crystallization conditions to generate hydrates or co-crystals .
Q. How does the ethyl group on the oxadiazole impact metabolic stability?
- Cytochrome P450 assays : Compare hepatic microsomal degradation rates of ethyl vs. methyl analogs. LC-MS/MS quantifies metabolite formation .
- Docking simulations : Assess steric shielding of the oxadiazole ring from oxidative enzymes .
Q. How do structural analogs inform SAR for target selectivity?
- Comparative molecular field analysis (CoMFA) : Map steric/electronic effects of substituents (e.g., ethyl vs. phenyl on oxadiazole) .
- Kinome-wide profiling : Screen against kinase panels (e.g., DiscoverX) to identify off-target interactions .
Q. Methodological Notes
- Data Contradictions : Cross-validate using orthogonal techniques (e.g., SPR + FP) and replicate under standardized conditions .
- Advanced Synthesis : Microwave-assisted reactions (150°C, 30 min) reduce side products in naphthyridine formation .
- Computational Tools : ICReDD’s reaction path search algorithms (e.g |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
